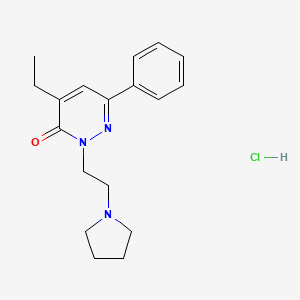
4-Ethyl-6-phenyl-2-(2-pyrrolidinoethyl)-3(2H)-pyridazinone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-6-phenyl-2-(2-pyrrolidinoethyl)-3(2H)-pyridazinone hydrochloride is a synthetic organic compound that belongs to the pyridazinone class. Compounds in this class are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-6-phenyl-2-(2-pyrrolidinoethyl)-3(2H)-pyridazinone hydrochloride typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known methods. Key steps may include:
Formation of the pyridazinone ring: This can be achieved through cyclization reactions involving hydrazine derivatives and diketones.
Introduction of the ethyl and phenyl groups: These groups can be introduced through alkylation and arylation reactions.
Attachment of the pyrrolidinoethyl side chain: This step may involve nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions could target the pyridazinone ring or other functional groups, leading to various reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the side chains or aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halides, alkylating agents, arylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. They could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
4-Ethyl-6-phenyl-2-(2-pyrrolidinoethyl)-3(2H)-pyridazinone hydrochloride may have applications in several fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible therapeutic applications, such as in the development of new drugs.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 4-Ethyl-6-phenyl-2-(2-pyrrolidinoethyl)-3(2H)-pyridazinone hydrochloride would depend on its specific biological target. It may interact with enzymes, receptors, or other molecular targets, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-Ethyl-6-phenyl-3(2H)-pyridazinone: Lacks the pyrrolidinoethyl side chain.
6-Phenyl-2-(2-pyrrolidinoethyl)-3(2H)-pyridazinone: Lacks the ethyl group.
4-Ethyl-2-(2-pyrrolidinoethyl)-3(2H)-pyridazinone: Lacks the phenyl group.
Uniqueness
4-Ethyl-6-phenyl-2-(2-pyrrolidinoethyl)-3(2H)-pyridazinone hydrochloride is unique due to the specific combination of its functional groups, which may confer distinct biological and chemical properties compared to its analogs.
For precise and detailed information, consulting scientific literature and databases is recommended
Properties
CAS No. |
32058-64-3 |
|---|---|
Molecular Formula |
C18H24ClN3O |
Molecular Weight |
333.9 g/mol |
IUPAC Name |
4-ethyl-6-phenyl-2-(2-pyrrolidin-1-ylethyl)pyridazin-3-one;hydrochloride |
InChI |
InChI=1S/C18H23N3O.ClH/c1-2-15-14-17(16-8-4-3-5-9-16)19-21(18(15)22)13-12-20-10-6-7-11-20;/h3-5,8-9,14H,2,6-7,10-13H2,1H3;1H |
InChI Key |
WSZATYYDJMUHHV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NN(C1=O)CCN2CCCC2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















